REACTION_CXSMILES
|
[Br:1][CH:2]([Si:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6])[CH3:3].[CH3:11][N:12]([CH3:14])[CH3:13]>>[Br-:1].[CH3:11][N+:12]([CH3:14])([CH3:13])[CH:2]([Si:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6])[CH3:3] |f:2.3|
|
Name
|
alpha-bromoethyltrimethoxysilane
|
Quantity
|
57.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate after the product
|
Type
|
CUSTOM
|
Details
|
has been removed from the autoclave
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C[N+](C(C)[Si](OC)(OC)OC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |